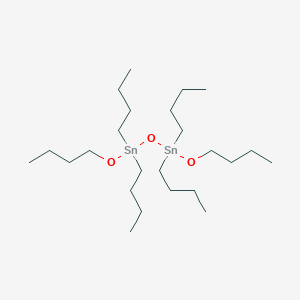
1,3-Dibutoxy-1,1,3,3-tetrabutyldistannoxane
Cat. No. B8478466
Key on ui cas rn:
34833-46-0
M. Wt: 628.1 g/mol
InChI Key: USQMVHZTNFOLOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07541482B2
Procedure details


A feed pump was used to start feeding the starting material 1,1,3,3-tetrabutyl-1,3-di(butyloxy)-distannoxane prepared in the same manner as in Example 12 from supply line 56 at 280 g/Hr and the reactant 1-butanol (manufactured by Wako Pure Chemical Industries Ltd., Japan, industrial product) from supply line 57 at 1,332 g/Hr. The holding time in the reactor was 13 minutes. Reaction solution which accumulated in the reactor lower portion was circulated at 6,000 g/Hr by the circulation line 59 and the reboiler 60 while heating at a temperature of about 140° C. The liquid temperature inside the reactor was 140° C., and the pressure of the back pressure valve 68 was adjusted to 0.096 MPa-G. Continuous supply was continued in this state for 10 hours, after which the system reached a steady state. Low boiling point components flowed from the reactor upper portion 63 and through the low boiling point component recovery line 65 for liquefaction at the condenser 66, and were thereby recovered from the liquid-phase recovery line 70 at 512 g/Hr. Low boiling point components were also recovered at 496 g/Hr from the reaction middle portion 62 via the liquid-phase recovery line 75. Furthermore, from the reactor lower portion 64, a dibutyltin alkoxide-containing component was recovered at 603 g/Hr from the extraction line 76. Analysis of the liquid recovered from the extraction line 76 showed that, using dibutyltin oxide as a reference, the liquid contained a dibutyltin alkoxide consisting of a yield of about 47.5% dibutyl-di(butyloxy)tin and 52.4% of 1,1,3,3-tetrabutyl-1,3-di(butyloxy)-distannoxane. Tributyltin butoxide had a yield of 0.021%. Meanwhile, the liquid recovered from the liquid-phase recovery lines 70 and 75 was transparent and contained 2,200 ppm of moisture. The dehydration rate in the column reactor was 0.21 mol/Hr, which was greater than the value 0.00081 mol/Hr calculated from expression (16).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Yield
47.5%
Identifiers


|
REACTION_CXSMILES
|
C([Sn](CCCC)(OCCCC)[O:6][Sn:7]([CH2:17][CH2:18][CH2:19][CH3:20])([CH2:13][CH2:14][CH2:15][CH3:16])[O:8][CH2:9][CH2:10][CH2:11][CH3:12])CCC>C(O)CCC>[CH2:17]([Sn:7]([CH2:13][CH2:14][CH2:15][CH3:16])([O:6][CH2:9][CH2:10][CH2:11][CH3:12])[O:8][CH2:9][CH2:10][CH2:11][CH3:12])[CH2:18][CH2:19][CH3:20]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Sn](O[Sn](OCCCC)(CCCC)CCCC)(OCCCC)CCCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Sn](O[Sn](OCCCC)(CCCC)CCCC)(OCCCC)CCCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(CCC)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
140 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
prepared in the same manner as in Example 12 from supply line 56 at 280 g/Hr
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reaction solution which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was 140° C.
|
WAIT
|
Type
|
WAIT
|
|
Details
|
Continuous supply was continued in this state for 10 hours
|
|
Duration
|
10 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were thereby recovered from the liquid-phase recovery line 70 at 512 g/Hr
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were also recovered at 496 g/Hr from the reaction middle portion 62 via the liquid-phase recovery line 75
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Furthermore, from the reactor lower portion 64, a dibutyltin alkoxide-containing component
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recovered at 603 g/Hr from the extraction line 76
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Analysis of the liquid recovered from the extraction line 76
|
Outcomes


Product
Details
Reaction Time |
13 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)[Sn](OCCCC)(OCCCC)CCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 47.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
